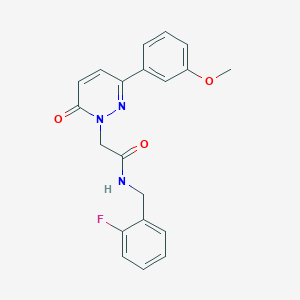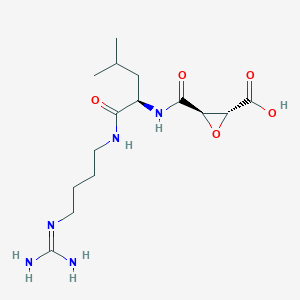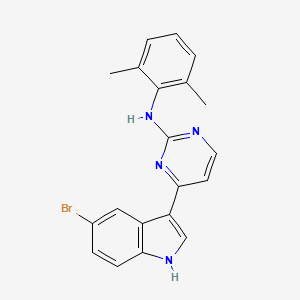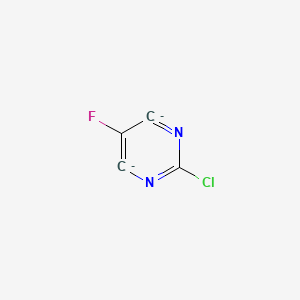
2-Chloro-5-fluoro-4,6-dihydropyrimidine-4,6-diide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-fluoropyrimidine is a fluorinated pyrimidine derivative, characterized by the presence of chlorine and fluorine atoms at the 2 and 5 positions of the pyrimidine ring, respectively. This compound is widely used as a building block in the synthesis of various pharmaceuticals, agrochemicals, and organic materials due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-5-fluoropyrimidine can be synthesized from 2,4-dichloro-5-fluoropyrimidine through a reduction process. The reaction involves the use of a reducing metal powder, such as zinc, in the presence of a solvent like tetrahydrofuran. The mixture is heated to 70°C, and acetic acid is added dropwise. The reaction is maintained at reflux for several hours until completion .
Industrial Production Methods
In industrial settings, the synthesis of 2-Chloro-5-fluoropyrimidine follows similar principles but on a larger scale. The process involves the use of high-purity starting materials and controlled reaction conditions to ensure consistent product quality. The final product is typically purified through distillation or recrystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-fluoropyrimidine undergoes various chemical reactions, including nucleophilic aromatic substitution, where the chlorine atom is replaced by different nucleophiles. It can also participate in C-N bond-forming reactions with amines to produce 5-fluoro-2-amino pyrimidines .
Common Reagents and Conditions
Common reagents used in these reactions include potassium carbonate (K₂CO₃) and various amines. The reactions are typically carried out under mild conditions, such as room temperature or slightly elevated temperatures, to facilitate the substitution process .
Major Products
The major products formed from these reactions include 5-fluoro-2-amino pyrimidines and other substituted pyrimidine derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
2-Chloro-5-fluoropyrimidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro-5-fluoropyrimidine involves its incorporation into various biochemical pathways. For instance, in the case of its derivative 5-fluorouracil, the compound inhibits thymidylate synthase, an enzyme crucial for DNA synthesis. This inhibition leads to the disruption of DNA replication and cell division, making it effective against rapidly dividing cancer cells .
Comparison with Similar Compounds
Similar Compounds
5-Fluorouracil (5-FU): A widely used anticancer agent that inhibits thymidylate synthase.
2,4-Dichloro-5-fluoropyrimidine: A precursor in the synthesis of 2-Chloro-5-fluoropyrimidine.
2-Chloro-4-methoxy-5-fluoropyrimidine: Another fluorinated pyrimidine derivative used in various chemical syntheses.
Uniqueness
2-Chloro-5-fluoropyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo nucleophilic aromatic substitution and form stable intermediates makes it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C4ClFN2-2 |
|---|---|
Molecular Weight |
130.51 g/mol |
IUPAC Name |
2-chloro-5-fluoro-4,6-dihydropyrimidine-4,6-diide |
InChI |
InChI=1S/C4ClFN2/c5-4-7-1-3(6)2-8-4/q-2 |
InChI Key |
ITORFFAYHQLBGA-UHFFFAOYSA-N |
Canonical SMILES |
[C-]1=C([C-]=NC(=N1)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-(2,2-Dimethyl-1,3,5-dioxaborinan-5-yl)phenyl]benzonitrile](/img/structure/B14887546.png)
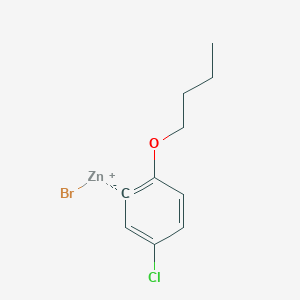

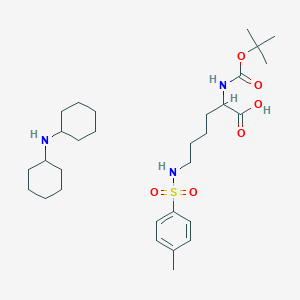
![(4S)-4-(3,5-Diethylphenyl)-2-[6-[(4S)-4-(3,5-diethylphenyl)-4,5-dihydrooxazol-2-yl]-2-pyridyl]-4,5-dihydrooxazole](/img/structure/B14887583.png)
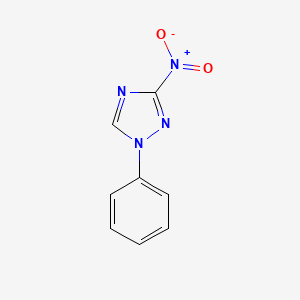
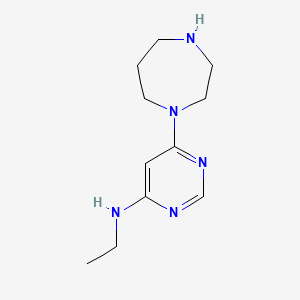
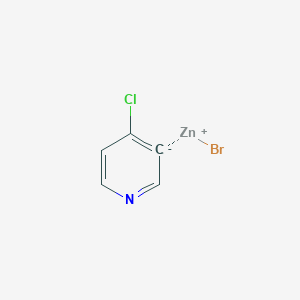
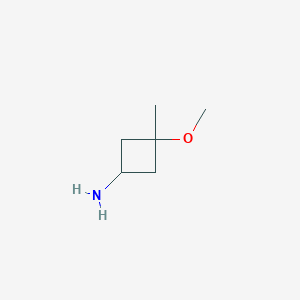
![Cyclopentyl((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)methanol](/img/structure/B14887613.png)
